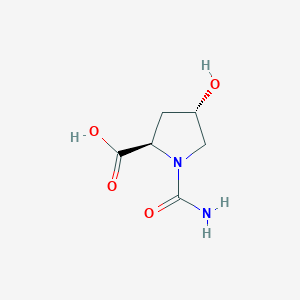
(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the resolution of racemic mixtures. This process includes the separation of enantiomers using chiral reagents to form diastereomers, which can be separated based on their different physical properties . The reaction conditions often involve the use of enantiomerically pure carboxylic acids and subsequent hydrolysis to yield the desired enantiomerically pure alcohols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve large-scale resolution techniques and optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes and receptors, influencing biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,4S)-4-hydroxypiperidine-2-carboxylic acid
- rac-(2R,4S)-2-carbamoylpiperidine-4-carboxylic acid hydrochloride
Uniqueness
rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H10N2O4 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c7-6(12)8-2-3(9)1-4(8)5(10)11/h3-4,9H,1-2H2,(H2,7,12)(H,10,11)/t3-,4+/m0/s1 |
InChI Key |
ZADTVTGLZYNLTP-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@H]1C(=O)O)C(=O)N)O |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




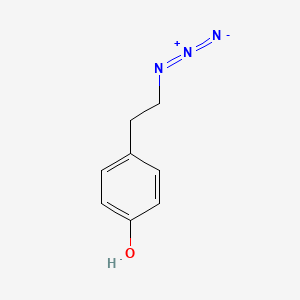
![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
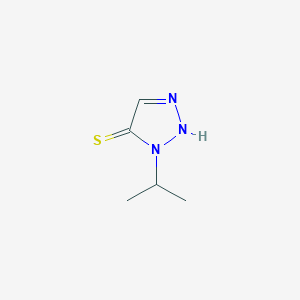
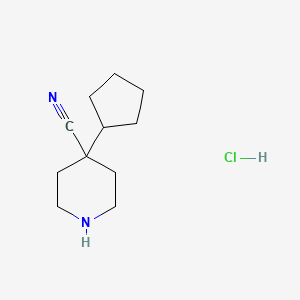



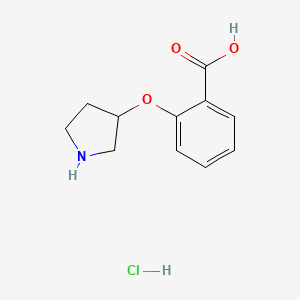
![2-(Benzo[b]thiophen-3-yl)ethanethioamide](/img/structure/B13589168.png)

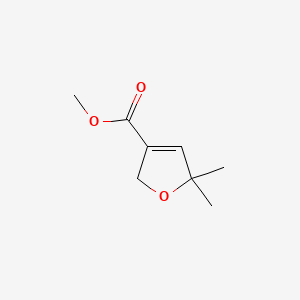
![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)
